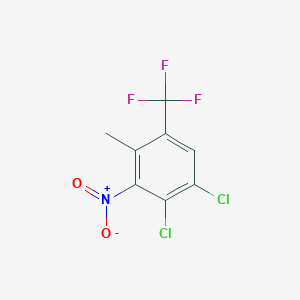

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

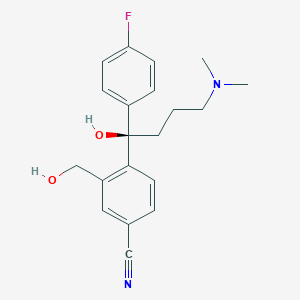

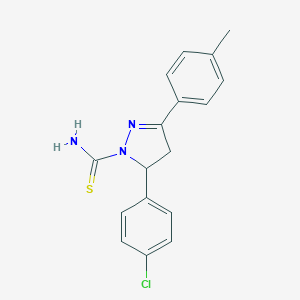

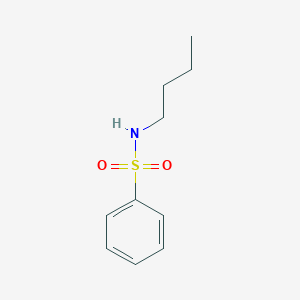

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a multisubstituted benzene derivative . It has the molecular formula C8H4Cl2F3NO2 . It is used in the preparation of biologically active compounds such as protein kinase inhibitors . It can also be used as organic synthesis intermediates and pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene includes two chlorine atoms, three fluorine atoms, one nitro group, and one trifluoromethyl group attached to a benzene ring . The IUPAC name for this compound is 1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is 274.02 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The exact mass and monoisotopic mass are both 272.9571182 g/mol .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

“3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene” can be used as an intermediate in organic synthesis . This means it can be used in the production of a wide range of organic compounds, including polymers, dyes, resins, pharmaceuticals, and more.

Pharmaceutical Intermediates

This compound can also be used as an intermediate in the production of pharmaceuticals . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Protein Kinase Inhibitors

One specific application in the pharmaceutical industry is the preparation of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibitors of these enzymes can be used in the treatment of diseases such as cancer.

Chemical Production Processes

“3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene” can be used in various chemical production processes . Its properties can be leveraged to facilitate certain reactions or to produce specific products.

Laboratory Research and Development

This compound is used in laboratory research and development processes . Researchers can use it to study its properties, reactions, and potential applications in various fields.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is used in the preparation of biologically active compounds such as protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play a key role in regulating cellular functions such as cell division, signal transduction, and cell differentiation.

Eigenschaften

IUPAC Name |

1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14(15)16/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRWCYHTODRXJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397330 |

Source

|

| Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene | |

CAS RN |

115571-66-9 |

Source

|

| Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B124932.png)